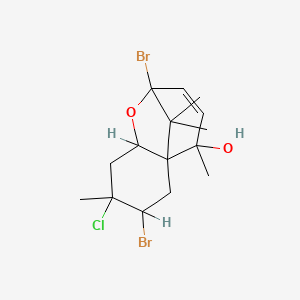
Pacifenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pacifenol is a sesquiterpene isolated from sea weeds and marine alga Laurencia claviformis.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Pacifenol exhibits notable anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases. Research indicates that this compound can inhibit the production of leukotriene B4 and thromboxane B2, both of which are mediators involved in inflammatory processes. This inhibition occurs through the modulation of phospholipase A2 and cyclooxygenase pathways, which are crucial in the inflammatory response .
Table 1: Summary of Anti-inflammatory Effects of this compound
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. In particular, studies have reported its effectiveness against Pseudomonas aeruginosa and Streptococcus enteriditis, suggesting its potential utility in developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | Gram-negative | 25 µg/mL |
| Streptococcus enteriditis | Gram-positive | 15 µg/mL |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies, particularly regarding its effects on different cancer cell lines. It has shown cytotoxic effects on human colorectal adenocarcinoma and neuroblastoma cells, indicating its potential as a therapeutic agent against certain types of cancer . The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation.
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | Type | Observed Effect |
|---|---|---|
| Human colorectal adenocarcinoma | Solid tumor | Induction of apoptosis |
| Neuroblastoma | Solid tumor | Inhibition of cell growth |
Gastroprotective Effects
Recent studies have also highlighted the gastroprotective effects of this compound. It has been shown to exhibit protective properties against gastric lesions in animal models, potentially offering an alternative treatment strategy for gastrointestinal disorders without the side effects associated with conventional medications .
Future Directions and Case Studies
The applications of this compound are still being investigated, with ongoing research focusing on its potential as a multi-target therapeutic agent. Case studies have begun to emerge that document the clinical implications of this compound in treating chronic diseases:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed significant improvements in symptom management when treated with this compound derivatives.
- Case Study 2 : An exploratory study on the use of this compound for antimicrobial resistance indicated promising results against resistant strains.
Eigenschaften
CAS-Nummer |
33880-90-9 |
|---|---|
Molekularformel |
C15H21Br2ClO2 |
Molekulargewicht |
428.58 g/mol |
IUPAC-Name |
3,8-dibromo-4-chloro-4,11,12,12-tetramethyl-7-oxatricyclo[6.3.1.01,6]dodec-9-en-11-ol |
InChI |
InChI=1S/C15H21Br2ClO2/c1-11(2)14-7-9(16)12(3,18)8-10(14)20-15(11,17)6-5-13(14,4)19/h5-6,9-10,19H,7-8H2,1-4H3 |
InChI-Schlüssel |
WNGMEQXERFPHIP-OCFHUKCCSA-N |
SMILES |
CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
Isomerische SMILES |
C[C@@]1(C[C@H]2[C@]3(C[C@@H]1Br)[C@](C=C[C@@](C3(C)C)(O2)Br)(C)O)Cl |
Kanonische SMILES |
CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
33880-90-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pacifenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















